molecular formula C17H26N2O2 B13952718 Carbanilic acid, 2,6-dimethyl-, N-propyl-4-piperidinyl ester CAS No. 33531-37-2

Carbanilic acid, 2,6-dimethyl-, N-propyl-4-piperidinyl ester

Cat. No.: B13952718
CAS No.: 33531-37-2
M. Wt: 290.4 g/mol
InChI Key: XGGVMZAOGRFJIR-UHFFFAOYSA-N
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Description

Carbanilic acid, 2,6-dimethyl-, N-propyl-4-piperidinyl ester: is a chemical compound known for its unique structure and properties It is a derivative of carbanilic acid, featuring a piperidinyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbanilic acid, 2,6-dimethyl-, N-propyl-4-piperidinyl ester typically involves the esterification of carbanilic acid derivatives with piperidinyl alcohols. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Common synthetic routes include:

    Esterification Reaction: This involves reacting 2,6-dimethylcarbanilic acid with N-propyl-4-piperidinol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC).

    Catalytic Methods: Catalysts such as sulfuric acid or p-toluenesulfonic acid (PTSA) are used to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Carbanilic acid, 2,6-dimethyl-, N-propyl-4-piperidinyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst.

    Nucleophiles: Various nucleophiles can be used for substitution reactions, including amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Carbanilic acid, 2,6-dimethyl-, N-propyl-4-piperidinyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Carbanilic acid, 2,6-dimethyl-, N-propyl-4-piperidinyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active carbanilic acid derivatives, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Carbanilic acid, 2,6-dimethyl-, N-isopropyl-4-piperidinyl ester
  • Carbamic acid, N-(4,6-dimethyl-2-pyrimidinyl)-, phenyl ester

Uniqueness

Carbanilic acid, 2,6-dimethyl-, N-propyl-4-piperidinyl ester is unique due to its specific ester group and piperidinyl substitution, which confer distinct chemical and biological properties

Biological Activity

Carbanilic acid derivatives, particularly those containing piperidine moieties, have garnered attention for their diverse biological activities. This article focuses on the compound Carbanilic acid, 2,6-dimethyl-, N-propyl-4-piperidinyl ester , exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a carbanilic acid backbone with a 2,6-dimethyl substitution and an N-propyl group attached to a piperidine ring. This structural configuration is significant as it influences the compound's biological interactions.

  • Acetylcholinesterase Inhibition :
    • Similar compounds have shown potential as acetylcholinesterase inhibitors, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. Inhibition of this enzyme leads to increased levels of acetylcholine, enhancing cholinergic transmission .
  • Anticancer Activity :
    • Some piperidine derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific signaling pathways related to cell growth and survival . For instance, compounds that interact with IKKb have shown promise in reducing tumor progression by modulating NF-κB activity .
  • Antioxidant Properties :
    • There is evidence suggesting that carbanilic acid derivatives may possess antioxidant capabilities, which are beneficial in protecting neuronal cells from oxidative stress and improving cell viability under toxic conditions .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Acetylcholinesterase InhibitionIncreases acetylcholine levels; potential for Alzheimer's treatment
Anticancer ActivityInduces apoptosis in various cancer cell lines; affects IKKb signaling
Antioxidant EffectsProtects neurons from oxidative damage

Case Studies and Research Findings

  • Alzheimer's Disease Models :
    • In vitro studies have demonstrated that similar piperidine-containing compounds inhibit acetylcholinesterase effectively, leading to improved cognitive function in animal models . These findings support the potential use of carbanilic acid derivatives in neuroprotective strategies.
  • Cancer Cell Lines :
    • Research has indicated that certain derivatives can significantly reduce cell viability in hypopharyngeal tumor models compared to standard treatments like bleomycin. This suggests a promising avenue for developing new anticancer agents based on the carbanilic acid structure .
  • Oxidative Stress Studies :
    • Experiments conducted on neuronal cell lines exposed to amyloid-beta toxicity revealed that compounds similar to carbanilic acid exhibit protective effects against oxidative damage, highlighting their potential as therapeutic agents in neurodegenerative diseases .

Properties

CAS No.

33531-37-2

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

(1-propylpiperidin-4-yl) N-(2,6-dimethylphenyl)carbamate

InChI

InChI=1S/C17H26N2O2/c1-4-10-19-11-8-15(9-12-19)21-17(20)18-16-13(2)6-5-7-14(16)3/h5-7,15H,4,8-12H2,1-3H3,(H,18,20)

InChI Key

XGGVMZAOGRFJIR-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC(CC1)OC(=O)NC2=C(C=CC=C2C)C

Origin of Product

United States

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